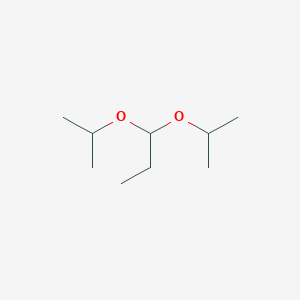
Propanal diisopropyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(1-methylethoxy)propane is an organic compound with the molecular formula C9H20O2 It is a derivative of propane where two isopropoxy groups are attached to the first carbon atom of the propane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Bis(1-methylethoxy)propane can be synthesized through the reaction of 1,1-dichloropropane with isopropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of 1,1-Bis(1-methylethoxy)propane may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(1-methylethoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of propane or other hydrocarbons.
Substitution: Formation of substituted propane derivatives.
Applications De Recherche Scientifique
1,1-Bis(1-methylethoxy)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a stabilizing agent for certain biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1-Bis(1-methylethoxy)propane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile compound in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diethoxypropane: Similar structure but with ethoxy groups instead of isopropoxy groups.
1,1-Dimethoxypropane: Contains methoxy groups instead of isopropoxy groups.
1,1-Bis(2-methylethoxy)propane: Similar structure with different alkoxy groups.
Uniqueness
1,1-Bis(1-methylethoxy)propane is unique due to its specific isopropoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in certain chemical reactions and applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
4744-09-6 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1,1-di(propan-2-yloxy)propane |
InChI |
InChI=1S/C9H20O2/c1-6-9(10-7(2)3)11-8(4)5/h7-9H,6H2,1-5H3 |
Clé InChI |
OMKOEKNZLXINHM-UHFFFAOYSA-N |
SMILES canonique |
CCC(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



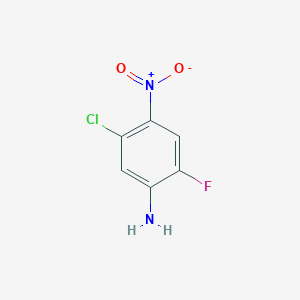
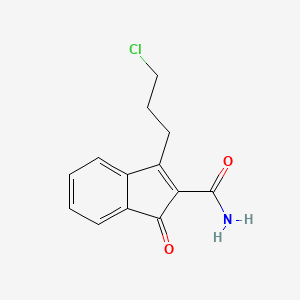
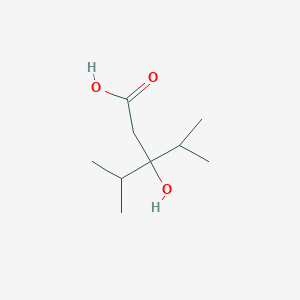
![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)
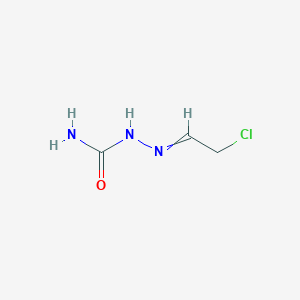
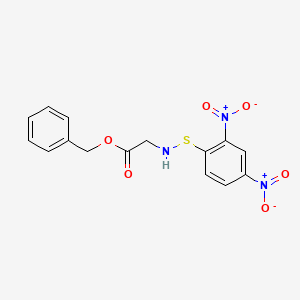
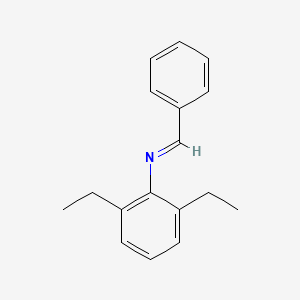
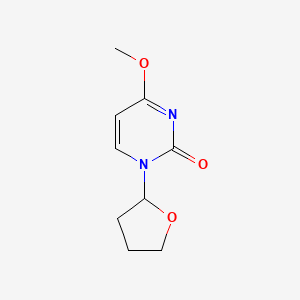
![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)
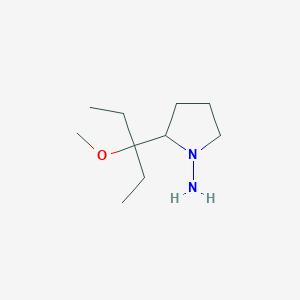
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)


